

Solubility Profile of 3-Nonanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **3-nonanone** in water and a range of common organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the physicochemical properties of ketones are critical.

Introduction to 3-Nonanone

3-Nonanone (also known as ethyl hexyl ketone) is an aliphatic ketone with the chemical formula C₉H₁₈O. Its structure consists of a nine-carbon chain with a carbonyl group located at the third carbon position. This structure imparts a moderate polarity to the molecule, which significantly influences its solubility behavior. Understanding the solubility of **3-nonanone** is crucial for its application in various chemical processes, including as a solvent, a reaction intermediate, and in the formulation of various products.

Physicochemical Properties of 3-Nonanone

A summary of the key physicochemical properties of **3-nonanone** is presented in Table 1. These properties are fundamental to understanding its solubility and behavior in different solvent systems.

Table 1: Physicochemical Properties of **3-Nonanone**



Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₈ O	[1]
Molecular Weight	142.24 g/mol	[1]
Appearance	Colorless liquid	[2]
Density	0.821 g/mL at 25 °C	[1]
Boiling Point	187-188 °C	[1]
Melting Point	-8 °C	[3]
Flash Point	68 °C	[1]
logP (o/w)	3.015 (estimated)	[4]

Solubility of 3-Nonanone

The solubility of a substance is a critical parameter that dictates its utility in various applications. For a molecule like **3-nonanone**, its solubility is governed by the interplay between its polar carbonyl group and its nonpolar nine-carbon alkyl chain.

Aqueous Solubility

3-Nonanone exhibits low solubility in water. The polar carbonyl group can form hydrogen bonds with water molecules, but the long, hydrophobic alkyl chain dominates, leading to poor miscibility.[5] The estimated aqueous solubility of **3-nonanone** and its isomers is summarized in Table 2.

Table 2: Aqueous Solubility of 3-Nonanone and its Isomers at 25 °C

Compound	Solubility (mg/L)	Туре	Reference(s)
3-Nonanone	396.1	Estimated	[4]
2-Nonanone	371	Experimental	[6][7]
4-Nonanone	284.4	Estimated	[8]
5-Nonanone	363	Experimental	[3]



Solubility in Organic Solvents

In contrast to its limited aqueous solubility, **3-nonanone** is generally miscible with a wide range of organic solvents.[8] This is attributed to the principle of "like dissolves like," where the nonpolar alkyl chain of **3-nonanone** interacts favorably with the nonpolar or moderately polar organic solvent molecules through van der Waals forces.

While specific quantitative solubility data (e.g., in g/100mL) for **3-nonanone** in various organic solvents is not readily available in the literature, qualitative descriptions and data for its isomers indicate high solubility in common organic solvents. Table 3 provides a summary of the expected solubility of **3-nonanone** in selected organic solvents based on available information for it and its isomers.

Table 3: Qualitative and Deduced Solubility of **3-Nonanone** in Organic Solvents



Solvent	Polarity	Expected Solubility of 3-Nonanone	Supporting Evidence for Isomers/General Ketones
Methanol	Polar Protic	Soluble / Miscible	Ketones are generally soluble in alcohols.
Ethanol	Polar Protic	Soluble / Miscible	2-Nonanone is soluble (1 mL in 1 mL of 95% ethanol).[6] 4- Nonanone is soluble in ethanol.[9] 5- Nonanone is soluble in ethanol.[3]
Acetone	Polar Aprotic	Soluble / Miscible	Ketones are generally soluble in other ketones.[5]
Diethyl Ether	Nonpolar	Soluble / Miscible	4-Nonanone is soluble in ether.[9] 5- Nonanone is very soluble in ether.[3]
Hexane	Nonpolar	Soluble / Miscible	The long alkyl chain of 3-nonanone promotes solubility in nonpolar hydrocarbons.
Toluene	Nonpolar	Soluble / Miscible	The nonpolar nature of toluene makes it a good solvent for long-chain ketones.
Chloroform	Polar Aprotic	Soluble / Miscible	5-Nonanone is very soluble in chloroform. [3]



Experimental Determination of Solubility

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent.[10]

Principle

The shake-flask method involves creating a saturated solution of the solute in the solvent of interest. This is achieved by adding an excess amount of the solute to the solvent and allowing the mixture to equilibrate over a sufficient period with agitation. Once equilibrium is reached, the undissolved solute is separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

Detailed Experimental Protocol

The following is a generalized protocol for determining the solubility of a liquid solute like **3-nonanone** in a liquid solvent using the shake-flask method.

Materials:

- 3-Nonanone (high purity)
- Solvent of interest (e.g., water, ethanol, hexane)
- Glass vials with screw caps or flasks with stoppers
- Orbital shaker or magnetic stirrer
- Constant temperature bath or incubator
- Centrifuge
- Syringes and filters (e.g., 0.45 μ m PTFE for organic solvents, 0.45 μ m PVDF for aqueous solutions)
- Analytical balance
- Volumetric flasks and pipettes



 Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure:

- Preparation of the Solvent System: Ensure the solvent is of high purity to avoid interferences.
- Addition of Solute: Add an excess amount of 3-nonanone to a known volume or weight of the solvent in a glass vial or flask. The excess is necessary to ensure that a saturated solution is formed.
- Equilibration: Seal the vials/flasks and place them in a constant temperature bath on an orbital shaker or with a magnetic stirrer. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.
- Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the undissolved 3nonanone to separate (either by settling or creaming).
- Sampling: Carefully withdraw a sample from the clear, saturated solvent phase using a syringe. Avoid disturbing the undissolved solute.
- Filtration/Centrifugation: To ensure the complete removal of any undissolved micro-droplets of **3-nonanone**, either centrifuge the sample at a high speed or filter it through a chemically compatible syringe filter into a clean vial.

Quantification:

- Prepare a series of standard solutions of **3-nonanone** of known concentrations in the same solvent.
- Analyze the filtered saturated solution and the standard solutions using a calibrated analytical instrument (e.g., GC-FID or HPLC).
- Construct a calibration curve from the standard solutions.



- Determine the concentration of **3-nonanone** in the saturated solution by comparing its analytical response to the calibration curve.
- Data Reporting: Express the solubility in appropriate units, such as g/100 mL, mg/L, or mol/L, and specify the temperature at which the measurement was made.

Visualizing Solubility Principles and Protocols

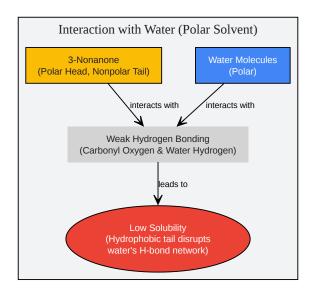
Diagrams created using Graphviz can effectively illustrate the concepts and workflows discussed in this guide.

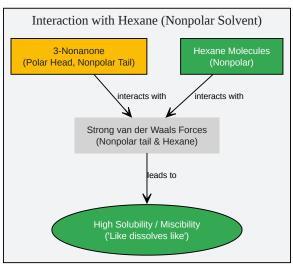


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Caption: Experimental workflow for the shake-flask solubility determination method.







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Caption: Intermolecular forces governing the solubility of **3-nonanone**.

Conclusion

3-Nonanone is a medium-chain ketone with a distinct solubility profile characterized by low aqueous solubility and high solubility in a wide array of organic solvents. This behavior is a direct consequence of its molecular structure, which combines a polar carbonyl functional group with a long, nonpolar hydrocarbon chain. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these solubility characteristics, along with standardized methods for their determination, is essential for the effective application and handling of this compound. While precise quantitative data in all organic solvents remains an area for further investigation, the qualitative and estimated data presented in this guide provide a strong foundation for practical applications.



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- To cite this document: BenchChem. [Solubility Profile of 3-Nonanone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329264#solubility-of-3-nonanone-in-organic-solvents-and-water]

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